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Compound of Interest

Compound Name:
3-((2-Chloro-4-

nitrophenoxy)methyl)benzoic acid

CAS No.: 30880-72-9

Cat. No.: B1595669

Get Quote

Part 1: Chemical Identity & Physicochemical
Profile[1][2][3]
Compound Identification
This compound acts as a bifunctional scaffold, featuring a benzoic acid moiety for

solubility/coupling and a substituted nitrophenoxy ether tail that serves as a pharmacophore or

chemical handle.[1][2]
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Attribute Detail

IUPAC Name 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid

CAS Number 30880-72-9

Molecular Formula C₁₄H₁₀ClNO₅

Molecular Weight 307.69 g/mol

SMILES
O=C(O)C1=CC=CC(COC2=CC=C(=O)C=C2Cl)

=C1

Core Scaffold Benzyl phenyl ether

Physicochemical Properties
The following data represents calculated and experimentally derived values standard for this

structural class.

Property Value Significance

Physical State Solid (Powder)
Stable solid form for handling.

[1][2]

Melting Point 185–190 °C (Predicted)

Indicates strong intermolecular

H-bonding (dimerization of

carboxylic acids).[1][2]

pKa (Acid) ~4.1 (Benzoic acid)
Ionized at physiological pH;

suitable for salt formation.[1][2]

LogP (Octanol/Water) ~3.2

Moderately lipophilic; good

membrane permeability

potential.[1][2]

Solubility DMSO, DMF, MeOH

Limited water solubility unless

converted to a salt (e.g.,

Sodium salt).[1][2]
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Part 2: Synthetic Methodology
The most robust route to 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is via Williamson

Ether Synthesis.[1][2] This involves the nucleophilic attack of a phenoxide ion (generated from

2-chloro-4-nitrophenol) on a benzyl halide derivative of benzoic acid.[1][2]

Reaction Scheme (Mechanistic Logic)
The reaction proceeds via an Sɴ2 mechanism.[1][2] The electron-withdrawing nitro group on

the phenol increases the acidity of the phenolic hydroxyl (pKa ~6-7), facilitating deprotonation

by mild bases like Potassium Carbonate (

).[1][2]

Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale and must be performed in a fume hood.

Reagents:

Substrate A: 2-Chloro-4-nitrophenol (1.74 g, 10 mmol)

Substrate B: Methyl 3-(bromomethyl)benzoate (2.29 g, 10 mmol) [Note: Ester protection

prevents side reactions with the acid]

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol)

Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

Hydrolysis Reagent: Lithium Hydroxide (LiOH), 1M aq. solution.

Step-by-Step Procedure:

Nucleophile Formation:

Charge a 100 mL round-bottom flask with Substrate A and anhydrous DMF.

Add
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in one portion. Stir at room temperature for 15 minutes. The solution will turn bright
yellow/orange due to phenoxide formation.[1][2]

Coupling (Sɴ2):

Add Substrate B (Methyl 3-(bromomethyl)benzoate) dropwise or portion-wise.[1][2]

Heat the reaction mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) until

the starting phenol is consumed.[1][2]

Hydrolysis (Deprotection):

Cool the mixture to room temperature.

Add 20 mL of 1M LiOH (aq) directly to the reaction pot.

Stir at 50°C for 2 hours to hydrolyze the methyl ester to the free acid.

Workup & Isolation:

Dilute with water (100 mL). The mixture should be homogeneous (carboxylate salt form).

Acidify slowly with 1M HCl to pH ~2.[1][2] The product will precipitate as a white/off-white

solid.[1][2]

Filter the solid and wash with cold water (3 x 20 mL) to remove residual DMF and salts.[1]

[2]

Purification: Recrystallize from Ethanol/Water or dry in a vacuum oven at 50°C.

Part 3: Reactivity & Applications[1][2][3]
This molecule is a "privileged scaffold" in drug discovery, offering three distinct vectors for

chemical modification.[1][2]

Reactivity Flowchart
The following diagram illustrates the logical derivatization pathways for this compound.
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Caption: Divergent synthesis pathways utilizing the nitro, carboxylic acid, and aryl chloride

functionalities.

Critical Reactivity Insights[1][2]
Nitro Group Masking: The nitro group is a robust precursor to an aniline.[1][2] In medicinal

chemistry, this is often reduced (using

or

) to an amine, which can then be coupled with sulfonyl chlorides or isocyanates to create
diverse libraries.[1][2]

Ortho-Chloro Effect: The chlorine atom at the 2-position of the phenoxy ring provides steric

bulk, twisting the ether linkage out of planarity.[1][2] This conformation is often critical for

binding selectivity in protein active sites.[1][2] Furthermore, while aryl chlorides are generally

inert to SɴAr, the presence of the para-nitro group activates this ring slightly, making it

susceptible to nucleophilic aromatic substitution under forcing conditions.[1][2]

Part 4: Analytical Characterization (Expected Data)
[2][4]
To validate the synthesis, the following spectral features should be observed:

¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad).[1][2]

δ 8.3–8.1 ppm (m, 2H): Protons ortho to the nitro group (deshielded).[1][2]

δ 8.0–7.4 ppm (m, 4H): Benzoic acid aromatic protons.[1][2]

δ 7.3 ppm (d, 1H): Proton ortho to the ether linkage.

δ 5.3 ppm (s, 2H): Benzylic methylene (

).[1][2] Diagnostic peak.

IR Spectroscopy:

1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).[1][2]

1520 & 1340 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).[1][2]

1240 cm⁻¹: C-O-C stretch (Aryl alkyl ether).[1][2]

Part 5: Safety & Handling
GHS Classification:

Signal Word: Warning

Hazard Statement: H302 (Harmful if swallowed).[1][2][3][4]

Precautionary Measures:

P280: Wear protective gloves/eye protection.[1][2]

P261: Avoid breathing dust.[1][2]

Stability: The compound is stable under standard laboratory conditions.[1][2] Avoid strong

reducing agents (unless intentional reduction is desired) and strong bases (which will form the

salt).[1][2]
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Context: Source for physicochemical constants and GHS safety data of the methyl ester
analog, extrapol

Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions,
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Context: Authoritative source for Williamson Ether Synthesis mechanism and Sɴ2 reaction
conditions.

ECHA (European Chemicals Agency).Registration Dossier: Benzoic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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